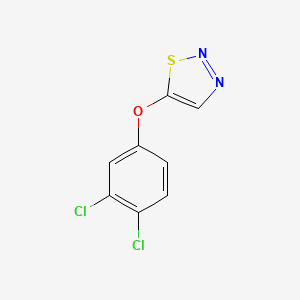

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenoxy)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVNKJBINRQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CN=NS2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 3,4-dichlorophenol with 1,2,3-thiadiazole-5-yl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ether linkage . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced thiadiazole derivatives.

Substitution: Substituted phenyl thiadiazole ethers.

Scientific Research Applications

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether involves its interaction with specific molecular targets. The compound can disrupt cellular processes by binding to enzymes or receptors, leading to inhibition of their activity . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varying Aryl Substituents

2-{[4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazol-5-yl]Sulfanyl}Acetanilides

- Structure : Replaces the ether linkage with a sulfanyl acetanilide group.

- Activity : Exhibits anti-HIV-1 activity (EC50 = 0.8–2.7 μM), superior to the parent compound, likely due to enhanced binding affinity to the hydrophobic pocket of HIV-1 reverse transcriptase .

- Key Difference : The sulfanyl acetanilide moiety improves solubility and pharmacokinetic properties compared to the ether derivative .

Methyl 2-{[4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazol-5-yl]Sulfanyl}Acetate

Tetrazole-Based Analogs

2,4-Dichloro-5-[5-(2-Chlorophenyl)-1H-1,2,3,4-Tetrazol-1-yl]Phenyl Isopropyl Ether

- Structure : Replaces the thiadiazole ring with a tetrazole and introduces isopropyl ether.

- Activity: No direct antiviral data reported, but tetrazole rings are known to enhance metabolic stability and bioavailability in other drug candidates .

- Key Difference : The tetrazole’s aromaticity and hydrogen-bonding capacity may alter target specificity compared to thiadiazoles .

3-(tert-Butyl)Phenyl 1-(3,4-Dichlorobenzyl)-1H-1,2,3,4-Tetrazol-5-yl Ether

Biochemical Uncouplers: 1-Aryl-3-(1,2,3-Thiadiazol-5-yl)Ureas

- Structure : Retains the thiadiazole core but replaces the ether with a urea linkage.

- Activity : The 3,4-dichlorophenyl variant acts as a potent uncoupler of ATP synthesis in mitochondria and chloroplasts (effective at ~1 μM), disrupting energy conservation .

- Key Difference : Urea derivatives prioritize bioenergetic disruption over antiviral effects, highlighting structure-activity divergence .

Data Tables

Table 1: Structural and Activity Comparison

| Compound Class | Core Heterocycle | Key Substituent | EC50 (μM) | Primary Application |

|---|---|---|---|---|

| 3,4-Dichlorophenyl thiadiazole | 1,2,3-Thiadiazole | 3,4-Dichlorophenyl ether | 1.5–3.2 | HIV-1 inhibition |

| Sulfanyl acetanilide derivative | 1,2,3-Thiadiazole | Sulfanyl acetanilide | 0.8–2.7 | Enhanced HIV-1 inhibition |

| Tetrazole isopropyl ether | Tetrazole | 2-Chlorophenyl, isopropyl | N/A | Metabolic stability |

| Thiadiazole urea | 1,2,3-Thiadiazole | Urea linkage | ~1.0 | ATP synthesis uncoupling |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 3,4-Dichlorophenyl thiadiazole ether | 287.13 | 3.8 | 0.12 (DMSO) |

| Methyl sulfanyl acetate derivative | 328.21 | 4.1 | 0.09 (DMSO) |

| Tetrazole isopropyl ether | 339.01 | 4.5 | 0.05 (DMSO) |

| 3-(tert-Butyl)phenyl tetrazole ether | 377.27 | 5.0 | <0.01 (DMSO) |

Key Research Findings

- Anti-HIV Potency : Sulfanyl acetanilide derivatives outperform the parent ether compound, likely due to improved target engagement .

- Structural Flexibility: Tetrazole analogs demonstrate how heterocycle substitution can redirect biological activity toward non-antiviral applications .

- Toxicity Considerations : Bulky substituents (e.g., tert-butyl) increase lipophilicity but may limit therapeutic windows .

Biological Activity

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is a compound that has garnered significant attention in pharmaceutical and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a thiadiazole ring with dichlorophenyl substitutions at the 3 and 4 positions. The unique structural characteristics of this compound contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research indicates that 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether exhibits potent antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

- Minimum Inhibitory Concentrations (MIC):

2. Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer).

- Cell Viability Assays:

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting cytokinin oxidase/dehydrogenase (CKX), which plays a role in cytokinin degradation pathways. This inhibition can enhance cytokinin activity in biological systems, potentially leading to therapeutic benefits in inflammatory conditions.

The biological activity of 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is attributed to its ability to bind with specific enzymes and receptors within cells. This interaction disrupts normal cellular processes, leading to the inhibition of target enzyme activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Refluxing Dichlorophenol with Thiadiazole Derivatives: This method typically yields high purity products.

- Use of Continuous Flow Reactors: These systems optimize reaction conditions for better yields and efficiency in industrial applications.

Comparative Analysis with Related Compounds

Here is a comparative table showcasing the biological activity of similar thiadiazole derivatives:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | C₈H₄Cl₂N₂OS | Yes (MIC: 16–31.25 µg/mL) | Yes |

| 2-Amino-1,3,4-thiadiazole | C₄H₄N₄S | Moderate | Yes |

| 5-(Substituted aryl)-1,3,4-thiadiazole | Varies | Yes (Varied MIC) | Potentially |

Case Studies

Several studies have highlighted the promising biological activities of thiadiazole derivatives:

- A study demonstrated that derivatives of thiadiazoles showed significant antibacterial effects against Salmonella typhi and E. coli, indicating their potential as broad-spectrum antimicrobial agents .

- Another investigation into the anticancer properties revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What analytical methods validate batch-to-batch consistency in research-grade samples?

- Methodology :

- HPLC-DAD : Compare retention times and UV spectra across batches.

- DSC/TGA : Assess thermal behavior (melting point, decomposition onset).

- Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values. Consistency thresholds should follow ICH Q6A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.